2-(4-FLUOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE
Overview
Description
2-(4-Fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a][1,3]diazole is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a][1,3]diazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with benzil in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to reflux, leading to the formation of the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a][1,3]diazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a][1,3]diazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a][1,3]diazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic function. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-4,5-dimethyl-1H-imidazole
- 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole
- 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole
Uniqueness
2-(4-Fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a][1,3]diazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and diphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c24-19-13-11-16(12-14-19)20-15-27-22(18-9-5-2-6-10-18)21(26-23(27)25-20)17-7-3-1-4-8-17/h1-15H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKRCVWXJMDVRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(NC3=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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